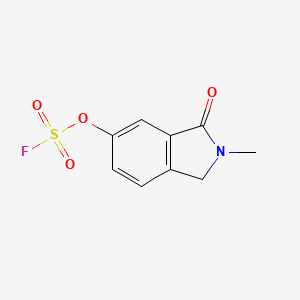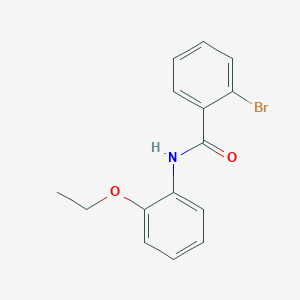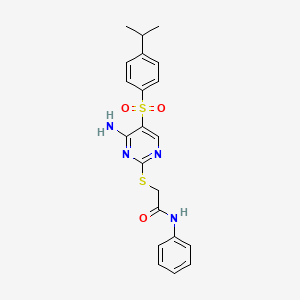![molecular formula C18H15Cl2N3O3 B2957461 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea CAS No. 329701-55-5](/img/structure/B2957461.png)
1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea, also known as DCMU, is a widely studied herbicide that has been extensively used in scientific research. It is a potent inhibitor of photosynthesis, acting on the electron transport chain in chloroplasts.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One noteworthy application of similar urea derivatives is in the field of corrosion inhibition. Research by Bahrami and Hosseini (2012) investigated the inhibition effects of specific urea derivatives on mild steel corrosion in hydrochloric acid solutions. These compounds demonstrated significant efficiency as corrosion inhibitors, attributed to their adsorption on the steel surface, which was confirmed through various analytical techniques, including weight loss, potentiostatic polarization, and scanning electron microscopy. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, highlighting their potential in protecting metal surfaces against corrosion in acidic environments (Bahrami & Hosseini, 2012).
Biological Activity
Another domain of interest is the synthesis and biological evaluation of urea derivatives for their potential antitumor activities. Ling et al. (2008) synthesized novel urea derivatives and assessed their structures through elemental analysis, NMR, and X-ray diffraction. Some of these compounds exhibited promising antitumor activities, underscoring the versatility of urea derivatives in medicinal chemistry and their potential as therapeutic agents (Ling et al., 2008).
Environmental Science
Urea derivatives also play a role in environmental science, particularly in the study of pesticide degradation. Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea herbicides in water, providing insights into the environmental fate of these compounds. Their research contributes to understanding how such chemicals degrade under different conditions, which is crucial for assessing their environmental impact and designing strategies for pollution mitigation (Gatidou & Iatrou, 2011).
Material Science
In material science, urea derivatives have been explored for their nonlinear optical properties and potential in optical applications. Shettigar et al. (2006) synthesized bis-chalcone derivatives and studied their second harmonic generation efficiency, demonstrating the utility of such compounds in developing new materials with desirable optical properties (Shettigar et al., 2006).
Mecanismo De Acción
Mode of Action
It is known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They can interact with their targets and cause changes that lead to various biological responses .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of oxazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-16(17(23-26-10)15-11(19)6-5-7-12(15)20)22-18(24)21-13-8-3-4-9-14(13)25-2/h3-9H,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLURLUGKPYQYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2957395.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)
![Methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride](/img/structure/B2957398.png)

![5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2957400.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2957401.png)